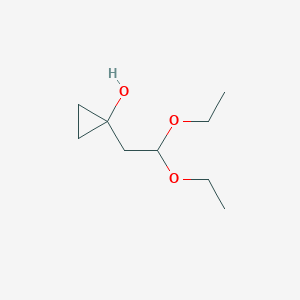

1-(2,2-Diethoxyethyl)cyclopropanol

Description

Overview of Cyclopropanols as Versatile Synthetic Intermediates

Cyclopropanols are a class of organic compounds characterized by a hydroxyl group directly attached to a cyclopropane (B1198618) ring. This unique structural motif imbues them with a high degree of ring strain, making them susceptible to a variety of ring-opening reactions. This inherent reactivity, coupled with the ability to undergo transformations that retain the three-membered ring, renders cyclopropanols as exceptionally versatile intermediates in organic synthesis. They can act as synthetic equivalents of homoenolates, β-keto radicals, and other valuable three-carbon synthons, providing access to a diverse array of more complex molecules. The strategic use of cyclopropanols allows for the efficient construction of carbocyclic and heterocyclic frameworks, which are prevalent in natural products and pharmaceutically active compounds.

Historical Development and Significance of Cyclopropanol (B106826) Chemistry in Organic Synthesis

The first synthesis of the parent compound, cyclopropanol, was reported in the mid-20th century. However, it was the development of more general and efficient synthetic methods in the latter half of the century that truly unlocked the potential of this class of compounds. A pivotal moment in the history of cyclopropanol chemistry was the discovery of the Kulinkovich reaction in 1989 by Oleg Kulinkovich and his coworkers. wikipedia.org This titanium-mediated cyclopropanation of esters provided a straightforward and widely applicable route to 1-substituted cyclopropanols, significantly expanding their accessibility and, consequently, their use in synthesis. wikipedia.orgorganic-chemistry.org The significance of this reaction lies in its ability to tolerate a wide range of functional groups, enabling the preparation of complex and highly functionalized cyclopropanol derivatives. wikipedia.org This breakthrough has spurred extensive research into the reactivity of cyclopropanols, leading to the development of numerous novel synthetic methodologies.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-diethoxyethyl)cyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-11-8(12-4-2)7-9(10)5-6-9/h8,10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOVGQDMOFUDNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1(CC1)O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463293 | |

| Record name | Cyclopropanol, 1-(2,2-diethoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832142-17-3 | |

| Record name | Cyclopropanol, 1-(2,2-diethoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 1 2,2 Diethoxyethyl Cyclopropanol and Analogues

General Methodologies for Cyclopropanol (B106826) Construction

The construction of the cyclopropanol motif can be achieved through several key synthetic transformations. These methods offer different levels of efficiency, substrate scope, and stereocontrol, providing chemists with a toolbox to access a wide array of cyclopropanol derivatives.

Kulinkovich Reaction and its Mechanistic Variants

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide. organic-chemistry.orgnrochemistry.comwikipedia.org This reaction, first reported by Oleg Kulinkovich and his coworkers in 1989, involves the in-situ generation of a titanacyclopropane intermediate. wikipedia.org

The generally accepted mechanism begins with the reaction of two equivalents of a Grignard reagent, such as ethylmagnesium bromide, with the titanium(IV) isopropoxide. youtube.com This forms a transient dialkyltitanium species that undergoes β-hydride elimination to produce a titanacyclopropane and an alkane. organic-chemistry.orgyoutube.com The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding twice to the ester. wikipedia.org The initial addition leads to a β-titanio ketone, which then undergoes an intramolecular addition to form the titanium salt of the cyclopropanol. wikipedia.org Transmetalation with the Grignard reagent regenerates the active titanium catalyst and produces the magnesium salt of the cyclopropanol, which upon aqueous workup yields the final cyclopropanol product. wikipedia.orgyoutube.com

The Kulinkovich reaction is notable for its tolerance of various functional groups, including ethers, sulfides, imines, and amides. wikipedia.org Mechanistic variants have been developed to improve the atom economy and expand the substrate scope of the reaction. For instance, the use of terminal alkenes allows for ligand exchange, enabling the use of simpler Grignard reagents like ethylmagnesium bromide for the synthesis of more complex cyclopropanols. organic-chemistry.org

Table 1: Key Features of the Kulinkovich Reaction

| Feature | Description |

| Reactants | Ester, Grignard Reagent (with β-hydrogens) |

| Catalyst | Titanium(IV) alkoxide (e.g., Ti(OiPr)₄) |

| Key Intermediate | Titanacyclopropane |

| Product | 1-Substituted Cyclopropanol |

| Advantages | Functional group tolerance, access to various substituted cyclopropanols |

Simmons-Smith Cyclopropanation Protocols

The Simmons-Smith reaction is a classic and widely used method for the cyclopropanation of alkenes. mdpi.comtcichemicals.com This reaction typically involves the use of diiodomethane (B129776) and a zinc-copper couple to generate an organozinc carbenoid, which then reacts with an alkene to form a cyclopropane (B1198618). thermofisher.comwikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org

For the synthesis of cyclopropanols, the Simmons-Smith reaction is often applied to allylic alcohols. The hydroxyl group of the allylic alcohol directs the cyclopropanation to occur on the same face of the double bond, leading to high diastereoselectivity. organic-chemistry.org A well-known modification, the Furukawa modification, utilizes diethylzinc (B1219324) and diiodomethane, which often provides better yields and is particularly effective for the cyclopropanation of a wide range of alkenes, including those that are prone to polymerization under the classic Simmons-Smith conditions. thermofisher.comwikipedia.orgacs.org

The mechanism is believed to involve a metal carbenoid rather than a free carbene. organic-chemistry.org This is supported by the observed directing effects of hydroxyl groups. organic-chemistry.org The versatility and stereospecificity of the Simmons-Smith reaction and its variants make it a valuable tool for the synthesis of complex molecules containing cyclopropane rings, including precursors to cyclopropanols. mdpi.com

Approaches via Epichlorohydrin (B41342) Derivatives

A historically significant route to cyclopropanols involves the reaction of epichlorohydrin and its derivatives with Grignard reagents. pitt.edu In a reaction first reported by Magrane and Cottle in 1942, epichlorohydrin was treated with magnesium bromide followed by a Grignard reagent, such as ethylmagnesium bromide, in the presence of ferric chloride to yield cyclopropanol. pitt.eduacs.org This method can also be applied to substituted epichlorohydrins to produce the corresponding substituted cyclopropanols. pitt.edu

The reaction of epichlorohydrin with Grignard reagents can lead to the formation of 1-substituted cyclopropanols. orgsyn.org The use of epichlorohydrin-β-cyclodextrin polymers has also been explored in various applications, highlighting the versatility of epichlorohydrin as a building block. nih.gov

Hydrolytic Routes from Cyclopropyl (B3062369) Vinyl Ethers and Acetates

Cyclopropanols can be generated through the hydrolysis of their corresponding vinyl ethers or acetates. pitt.edu These precursors are often more stable than the cyclopropanols themselves, making this a practical approach for their synthesis and storage. pitt.edu

Hydrolysis of Cyclopropyl Vinyl Ethers: Cyclopropyl vinyl ethers can be prepared by the dehydrochlorination of the adducts formed from the addition of a carbene, such as that generated from chloromethyl 2-chloroethyl ether, to an olefin. pitt.edu Subsequent mild acid hydrolysis of the cyclopropyl vinyl ether yields the desired cyclopropanol. pitt.eduresearchgate.netnih.gov The hydrolysis proceeds via protonation of the double bond, followed by the addition of water and subsequent elimination to form the cyclopropanol. youtube.com

Hydrolysis of Cyclopropyl Acetates: Cyclopropyl acetates serve as stable precursors to cyclopropanols. acs.org They can be synthesized through methods such as the Baeyer-Villiger oxidation of methyl cyclopropyl ketones. pitt.edu The hydrolysis of cyclopropyl acetates to cyclopropanols is typically carried out under basic conditions. acs.orgacs.org Kinetic studies have shown that the hydrolysis of cyclopropyl acetate (B1210297) proceeds without ring opening in the transition state. acs.org However, the resulting cyclopropanol can be sensitive to basic conditions and may rearrange to propionaldehyde. acs.org Despite this, cyclopropanol can be isolated from the reaction mixture. acs.org Esters of cyclopropanecarboxylic acid have been shown to have enhanced stability towards hydrolysis compared to other esters. nih.gov

Carbene Addition to Olefins for Cyclopropanol Precursors

The addition of carbenes to alkenes is a fundamental method for the synthesis of cyclopropanes, which can then be converted to cyclopropanols. fiveable.melibretexts.org Carbenes, being highly reactive species with a divalent carbon atom, add to the double bond of an alkene in a concerted, stereospecific manner to form a cyclopropane ring. fiveable.melibretexts.org

Various methods exist for generating carbenes. The photolysis or thermolysis of diazomethane (B1218177) is a classic method for producing methylene, the simplest carbene. masterorganicchemistry.com However, due to the hazardous nature of diazomethane, alternative methods are often preferred. tcichemicals.commasterorganicchemistry.com Dihalocarbenes, such as dichlorocarbene, can be generated from haloforms like chloroform (B151607) by treatment with a strong base. masterorganicchemistry.com

More recently, transition metal-catalyzed reactions have become a popular and versatile method for carbene transfer. organic-chemistry.orgrsc.org For instance, rhodium(II) complexes can catalyze the decomposition of diazo compounds and the subsequent cyclopropanation of olefins with high efficiency and stereoselectivity. organic-chemistry.org These catalytic methods often offer better control and a broader substrate scope compared to traditional carbene generation techniques. The resulting cyclopropane-containing products can then be further functionalized to yield cyclopropanols. chemrxiv.orgutdallas.edu

Recent Advances in the Construction of Diversely Functionalized Cyclopropanols

The field of cyclopropanol synthesis continues to evolve, with recent research focusing on the development of more efficient, selective, and sustainable methods for constructing these valuable building blocks. rsc.org These advancements are driven by the increasing utility of cyclopropanols as versatile intermediates in organic synthesis, particularly in ring-opening reactions that provide access to complex molecular architectures. rsc.orgrsc.org

Recent developments include:

Asymmetric Synthesis: Significant effort has been directed towards the asymmetric synthesis of cyclopropanols, enabling the preparation of enantiomerically enriched compounds. nih.govrsc.org This is often achieved through the use of chiral catalysts in reactions such as the Kulinkovich reaction or carbene addition to olefins. researchgate.net

Flow Chemistry: The use of flow chemistry has been applied to the synthesis of cyclopropanols, allowing for the safe and scalable use of hazardous reagents like diazomethane. chemrxiv.org

Photocatalysis: Visible-light-induced organocatalysis has emerged as a sustainable approach for cyclopropanol synthesis. chemrxiv.org

Novel Substrates and Reagents: Researchers are exploring new substrates and reagents to expand the scope of cyclopropanol synthesis. For example, the oxidative hydrolysis of cyclopropyl boron pinacolates provides a direct route to 2-substituted cyclopropanols. chemrxiv.org The domino transformations of 2-hydroxyaryl-derived donor-acceptor cyclopropanes have been shown to yield various heterocyclic products. mdpi.com

These recent advances are paving the way for the synthesis of a wider range of structurally diverse and functionally complex cyclopropanols, which will undoubtedly facilitate the discovery of new chemical transformations and the synthesis of novel bioactive molecules. acs.orgnih.govmarquette.edu

Table 2: Summary of Recent Advances in Cyclopropanol Synthesis

| Advancement | Description | Key Benefits |

| Asymmetric Catalysis | Use of chiral catalysts to produce enantiomerically enriched cyclopropanols. | Access to chiral building blocks for stereoselective synthesis. |

| Flow Chemistry | Performing reactions in continuous flow systems. | Improved safety, scalability, and control over reaction conditions. |

| Photocatalysis | Utilizing visible light to drive chemical reactions. | Sustainable and environmentally friendly approach. |

| New Reagents/Substrates | Employing novel starting materials like cyclopropyl boron pinacolates. | Access to previously inaccessible or difficult-to-synthesize cyclopropanol derivatives. |

Direct Synthesis and Preparation of 1-(2,2-Diethoxyethyl)cyclopropanol

The direct synthesis of this compound can be effectively achieved through the Kulinkovich reaction, a powerful method for the preparation of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. nsf.govorganic-chemistry.orgyoutube.comwikipedia.org

Reported Synthetic Procedures and Reaction Yields

A common and effective method for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction. organic-chemistry.orgyoutube.com This reaction typically involves the treatment of a carboxylic ester with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium catalyst, most commonly titanium(IV) isopropoxide. youtube.comwikipedia.org The reaction proceeds through the in-situ formation of a titanacyclopropane intermediate, which then reacts with the ester to form the cyclopropanol product after an aqueous workup. youtube.comnrochemistry.com

While a specific, detailed experimental procedure and yield for the synthesis of this compound is not extensively documented in publicly available literature, a general procedure based on the Kulinkovich reaction can be outlined. The reaction would involve the treatment of ethyl 3,3-diethoxypropanoate with ethylmagnesium bromide and a catalytic amount of titanium(IV) isopropoxide.

A general experimental procedure for a Kulinkovich reaction is as follows: The ester is dissolved in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), and treated with a solution of the titanium catalyst (e.g., ClTi(O-iPr)₃ in THF). The mixture is cooled, and the Grignard reagent (e.g., EtMgBr in THF) is added dropwise. After the reaction is complete, it is quenched, and the product is isolated and purified, often by column chromatography. nrochemistry.com Yields for Kulinkovich reactions are generally good, often exceeding 70-80% for simple substrates. nih.gov

| Reactants | Catalyst | Product | Typical Yield |

| Ethyl 3,3-diethoxypropanoate, Ethylmagnesium bromide | Ti(O-iPr)₄ or ClTi(O-iPr)₃ | This compound | Not specifically reported, but generally high for Kulinkovich reactions. |

Analysis of Precursors and Downstream Synthetic Accessibility

The primary precursor for the synthesis of this compound via the Kulinkovich reaction is ethyl 3,3-diethoxypropanoate. This ester can be synthesized from commercially available starting materials. One reported method involves the reaction of 1,1,1-trichloro-4-ethoxy-3-buten-2-one (B7884701) with ethanol (B145695) in the presence of anhydrous potassium carbonate, which can produce ethyl 3,3-diethoxypropanoate in yields of around 84.5%. chemicalbook.com This precursor is a stable, protected form of the unstable ethyl 3-formylpropanoate and serves as a useful starting material for various heterocyclic syntheses. orgsyn.org

The downstream synthetic accessibility of this compound is primarily dictated by the reactivity of the cyclopropanol moiety. Cyclopropanols are known to undergo a variety of ring-opening reactions, making them valuable synthetic intermediates. orgsyn.org For instance, they can be converted to β-substituted ketones or undergo rearrangements to form other cyclic or acyclic structures. The presence of the diethoxyethyl side chain offers additional functional handles for further chemical transformations.

Asymmetric Synthesis of Chiral Cyclopropanols

The development of methods for the asymmetric synthesis of chiral cyclopropanols is a significant area of research, driven by the prevalence of chiral cyclopropane motifs in pharmaceuticals and bioactive natural products. nih.govacs.org

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods have emerged as powerful tools for the enantioselective synthesis of chiral cyclopropanes. These approaches often utilize engineered enzymes, such as cytochrome P450s and myoglobins, to catalyze stereoselective cyclopropanation reactions. nsf.govnih.govrochester.edu These biocatalysts can exhibit high levels of diastereo- and enantioselectivity, often outperforming traditional chemical catalysts. rochester.edu

For example, engineered variants of myoglobin (B1173299) have been successfully used for the gram-scale synthesis of chiral cyclopropane cores of several drugs with excellent diastereo- and enantioselectivity (98–99.9% de; 96–99.9% ee). rochester.edu Similarly, engineered cytochrome P450 enzymes have been employed for the synthesis of 1,2,3-polysubstituted cyclopropanes from mixtures of (Z/E)-olefins with high stereocontrol. nih.govresearchgate.net A chemoenzymatic strategy can involve an initial enzymatic cyclopropanation to create a chiral core structure, which can then be chemically diversified. nsf.gov

| Enzyme Type | Substrate Type | Key Advantage | Reported Selectivity |

| Engineered Myoglobin | Styrenes, diazoacetates | High catalytic activity and stereoselectivity | Up to 99.9% de, 99.9% ee rochester.edu |

| Engineered Cytochrome P450 | Enol acetates, diazoacetonitrile | Exclusive conversion of one olefin isomer | Up to >99:1 d.r., >99% e.e. nih.govresearchgate.net |

| 4-Oxalocrotonate Tautomerase | α,β-Unsaturated aldehydes, diethyl 2-chloromalonate | Cofactor-independent cyclopropanation | Up to 25:1 d.r., 99:1 e.r. nih.gov |

Transition Metal-Catalyzed Enantioselective Cyclopropanation

Transition metal catalysis is a cornerstone of asymmetric cyclopropanation. Chiral complexes of rhodium, copper, and gold are widely used to catalyze the reaction between an alkene and a diazo compound, leading to the formation of enantioenriched cyclopropanes. nih.govnih.govacs.org

Rhodium-catalyzed reactions of electron-deficient alkenes with aryldiazoacetates and vinyldiazoacetates can produce cyclopropanes with high stereoselectivity, achieving up to 98% ee with appropriate chiral ligands. nih.gov Gold(I)-carbene complexes have also been shown to catalyze the enantioselective cyclopropanation of olefins with propargylic esters, although the enantioselectivity can be highly dependent on the specific substrates and catalyst used. nih.gov The efficiency of these catalysts can sometimes be influenced by the reaction medium, with some reactions proceeding effectively even in aqueous environments. acs.org

| Catalyst Type | Substrate Type | Key Advantage | Reported Selectivity |

| Chiral Rhodium(II) Carboxylates | Electron-deficient alkenes, diazoacetates | High stereoselectivity for challenging substrates | Up to 98% ee nih.gov |

| Chiral Gold(I)-Carbene Complexes | Olefins, propargylic esters | Formation of polysubstituted cyclopropanes | Variable, can be high with optimization nih.gov |

| Chiral Copper/Iron Bisoxazoline Complexes | Intramolecular indole (B1671886) cyclopropanation | High yields and enantioselectivity | Up to >99.9% ee acs.org |

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful strategies for obtaining enantiomerically enriched compounds from a racemic mixture. wikipedia.org In kinetic resolution, one enantiomer of a racemic starting material reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.org Dynamic kinetic resolution combines this with in-situ racemization of the starting material, allowing for a theoretical yield of 100% of a single enantiomer of the product. mdpi.comtaylorandfrancis.com

These techniques have been applied to the synthesis of chiral cyclopropanes. For example, the kinetic resolution of racemic cyclopropyl ketones has been achieved through gold-catalyzed cycloadditions, with high selectivity factors (s factor up to 747). nih.gov DKR has been successfully applied to the synthesis of various chiral molecules, including those with planar chirality, using organocatalysts like isothioureas. nih.gov While specific examples for this compound are not reported, these general principles demonstrate the potential for applying KR and DKR to obtain its chiral forms.

| Resolution Strategy | Substrate Type | Catalyst/Reagent | Key Outcome |

| Kinetic Resolution | Racemic 3,5-dialkyl-2-cyclopenten-1-ones | CuCl/NaOt-Bu/(S)-p-tol-BINAP | Good selectivity factors (25-52) nih.gov |

| Kinetic Resolution | Racemic 1-(1-alkynyl)cyclopropyl ketones | Gold(I)-carbene complexes | High selectivity factor (up to 747) nih.gov |

| Dynamic Kinetic Resolution | Racemic paracyclophanols | Chiral isothiourea | Excellent enantioselectivity (up to 98:2 er) nih.gov |

| Dynamic Kinetic Resolution | Racemic azlactones | Cinchona alkaloid catalysts | Excellent enantioselectivity (84–92% ee) taylorandfrancis.com |

Inability to Generate Article on "this compound"

Following a comprehensive and targeted search of available scientific literature, it has been determined that there is insufficient specific data to generate a detailed article focusing solely on the chemical compound “this compound” and its substrate-controlled stereoselective transformations as outlined in the request.

The initial and subsequent searches yielded information on broader topics such as the asymmetric synthesis of cyclopropanol intermediates, diastereoselective cyclopropanation of various alkenes, and transformations of other functionalized cyclopropanols. However, none of the retrieved sources provided the specific experimental data required to construct an article that adheres to the strict content inclusions and outline provided in the prompt. The creation of detailed, informative, and scientifically accurate data tables, a crucial component of the request, is not feasible without access to such specific research findings.

Therefore, due to the lack of available scientific information on “this compound” in the public domain accessible through the performed searches, the generation of the requested article is not possible at this time.

Reactivity Profiles and Mechanistic Pathways of 1 2,2 Diethoxyethyl Cyclopropanol Derivatives

Ring-Opening Reactions of Cyclopropanols

The inherent strain energy of the cyclopropane (B1198618) ring, estimated to be around 27 kcal/mol, is the primary driving force for its ring-opening reactions. nih.gov This strain is released upon cleavage of one of the C-C bonds, leading to the formation of more stable acyclic or larger ring systems. The reactivity of cyclopropanols is further enhanced by the hydroxyl group, which can be protonated or coordinated to a Lewis acid, facilitating bond cleavage.

Electrophile-Induced Cleavage and Regioselectivity

The reaction of cyclopropanols with electrophiles is a common method for initiating ring-opening. The regioselectivity of this cleavage is highly dependent on the nature of the electrophile and the substituents on the cyclopropane ring. In the case of 1-(2,2-diethoxyethyl)cyclopropanol, the acetal (B89532) group can exert a significant directing effect.

Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group. Subsequent cleavage of a C-C bond can lead to a carbocationic intermediate. The regioselectivity of this cleavage is governed by the stability of the resulting carbocation. For 1-substituted cyclopropanols, cleavage typically occurs at the C1-C2 bond to form a more substituted and therefore more stable carbocation. The presence of the diethoxyethyl group, being an electron-withdrawing group, might influence the stability of the adjacent carbocation.

In reactions involving electrophilic attack on the cyclopropane ring itself, the acetal oxygens can act as internal nucleophiles, influencing the reaction pathway. For instance, in the presence of a Lewis acid, the acetal can coordinate to the acid, activating the molecule for subsequent reactions. This coordination can direct the regioselectivity of the ring-opening by favoring the formation of an intermediate where the Lewis acid is stabilized by chelation. nih.govacs.orgnih.gov

Table 1: Regioselectivity in Electrophilic Ring-Opening of Cyclopropanols

| Electrophile | Substituent at C1 | Predominant Bond Cleavage | Product Type |

| H⁺ | Alkyl | C1-C2 | β-Functionalized Ketone |

| Halogen (e.g., Br₂) | Aryl | C1-C2 | β-Haloketone |

| Lewis Acid (e.g., BF₃·OEt₂) | Acetal | Proximal C-C bond | Dioxasilepine (with silyl (B83357) acetal) nih.govacs.orgnih.gov |

Homolytic (Radical) Cleavage Mechanisms and Intermediates

The C-C bonds of cyclopropanols can also be cleaved homolytically to generate radical intermediates. This can be achieved through single-electron transfer (SET) processes, often initiated by photochemical or transition metal-catalyzed methods. The resulting β-keto radical is a versatile intermediate that can undergo a variety of subsequent reactions.

For this compound, homolytic cleavage would likely lead to a β-keto radical with the diethoxyethyl group attached to the radical center. The stability and reactivity of this radical would be influenced by the presence of the acetal functionality. The acetal group is generally considered to be electronically neutral or slightly electron-withdrawing, which could affect the rate of radical formation and its subsequent reactions, such as hydrogen atom abstraction or addition to unsaturated systems.

Recent studies have shown that cyclopropanol-derived β-ketoalkyl radicals can be trapped by various radical acceptors, leading to the formation of complex molecules. psu.edu The presence of the diethoxyethyl group could potentially be exploited to direct these radical cyclizations or to introduce further functionality into the final product.

Heterolytic Cleavage Mechanisms

Heterolytic cleavage of the C-C bond in cyclopropanols results in the formation of ionic intermediates, typically a carbocation and a carbanion equivalent (homoenolate). This type of cleavage is often promoted by acids or bases.

Acid-catalyzed heterolytic cleavage involves protonation of the hydroxyl group, followed by ring opening to form a carbocation. The regioselectivity is again determined by the stability of the resulting carbocation. In the case of this compound, cleavage of the C1-C2 bond would lead to a secondary carbocation adjacent to the diethoxyethyl group.

Base-mediated ring-opening, on the other hand, proceeds through the formation of a cyclopropoxide, which can then undergo a β-carbon elimination. This process generates a homoenolate anion, a useful synthetic intermediate for the formation of β-functionalized ketones. The presence of the acetal group in this compound could influence the stability and reactivity of the homoenolate intermediate.

Cationic Cyclopropyl-Allyl Rearrangements

Cationic rearrangements are a hallmark of cyclopropane chemistry. While the classic cyclopropylcarbinyl-homoallyl rearrangement is well-known, cyclopropanols themselves can undergo related rearrangements. However, the typical cationic cyclopropyl-allyl rearrangement involves a vinylcyclopropane, where the double bond participates in the rearrangement. ku.eduacs.org

For a saturated cyclopropanol (B106826) like this compound, a direct cyclopropyl-allyl rearrangement is not expected. However, under strongly acidic conditions, formation of a carbocationic intermediate could potentially trigger other types of rearrangements, although this is less common for non-vinylic systems. The reaction pathway would likely be dominated by other processes such as semipinacol rearrangement or simple ring opening followed by reaction with a nucleophile.

Semipinacol Rearrangements Leading to Cyclobutanones

One of the most synthetically useful reactions of cyclopropanols is the semipinacol rearrangement, which leads to the formation of cyclobutanones. organic-chemistry.org This rearrangement is typically acid-catalyzed and involves the migration of one of the cyclopropyl (B3062369) ring carbons to the adjacent carbon bearing the hydroxyl group, with concomitant ring expansion. nih.govwikipedia.org

The migratory aptitude of the different groups attached to the cyclopropane ring plays a crucial role in determining the outcome of the rearrangement. wikipedia.orgnih.govpku.edu.cnslideshare.net In the case of this compound, there are two potential migrating carbons from the cyclopropane ring. The regioselectivity of the migration would depend on the electronic and steric properties of the substituents. Generally, the migration of the more substituted carbon is favored as it leads to a more stable carbocationic transition state. The diethoxyethyl group, being relatively bulky, could also influence the stereochemistry of the rearrangement. The resulting cyclobutanone (B123998) would bear the diethoxyethyl group at the 2-position.

Table 2: Factors Influencing Semipinacol Rearrangement

| Factor | Influence on Rearrangement |

| Acid Catalyst | Initiates the rearrangement by protonating the hydroxyl group. |

| Substituents on Cyclopropane | Electronic and steric effects determine migratory aptitude. |

| Migratory Aptitude | The relative ability of a group to migrate; generally, more substituted or electron-donating groups migrate preferentially. wikipedia.orgnih.govpku.edu.cnslideshare.net |

| Solvent | Can influence the stability of intermediates and the reaction rate. |

Specific Reaction Pathways and Transformations

A particularly noteworthy reaction pathway for cyclopropanols bearing acetal groups involves their use as "traceless directing groups" in transition metal-catalyzed C-C bond activation. nih.govacs.orgnih.govresearchgate.net This strategy has been demonstrated for the catalytic, net oxidative C-C activation and silylation of cyclopropanols. nih.govacs.orgnih.gov

In this process, the cyclopropanol is first converted to a cyclopropyl silyl acetal. The acetal group then acts as a directing group, facilitating the regioselective insertion of a rhodium catalyst into the proximal C-C bond of the cyclopropane ring. This is followed by β-hydride elimination to form a seven-membered silicon-containing heterocycle, a dioxasilepine. This intermediate can then be further functionalized. The acetal group is considered "traceless" because it is removed during the subsequent functionalization steps. rsc.org

This methodology allows for the regio- and chemoselective formation of α,β-difunctionalized ketones from cyclopropanols. The diethoxyethyl group in this compound is a prime example of a substituent that could be utilized in such a directed transformation, highlighting the synthetic potential of this specific compound in modern organic synthesis.

Oxidation Reactions of Cyclopropanols

The oxidation of cyclopropanols is a fundamental process that proceeds via the formation of a β-keto radical. This transformation is typically initiated by a single-electron transfer (SET) from the cyclopropanol to an oxidant. For instance, under silver(I) catalysis, a sulfate (B86663) radical anion can be generated from persulfate, which then reacts with the cyclopropanol to form a cyclopropoxy radical. beilstein-journals.org This oxygen-centered radical is unstable and rapidly undergoes homolytic cleavage of the strained C1-C2 bond of the cyclopropane ring. beilstein-journals.org

This ring-opening, or β-scission, is a key step that results in the formation of a more stable β-keto alkyl radical. beilstein-journals.orgnih.gov The generation of this radical intermediate can also be achieved through other oxidative systems, such as those employing AgF2, where an Ag-alkoxide complex is initially formed, followed by single-electron oxidation via Ag-O bond homolysis to produce the alkoxy radical. beilstein-journals.org Similarly, Mn(III) salts like Mn(acac)3 can mediate the oxidation through hydrogen atom abstraction or SET to generate the oxy-radical, which subsequently rearranges to the β-keto alkyl radical. nih.gov This β-keto radical is a versatile intermediate that can participate in various subsequent C-C bond-forming reactions. nih.gov

The general mechanism for the oxidative ring-opening is outlined below:

Formation of Alkoxy Radical: A single-electron oxidant abstracts an electron from the cyclopropanol's oxygen atom, or a metal catalyst facilitates the formation of a metal alkoxide which then undergoes homolysis, yielding a cyclopropoxy radical. beilstein-journals.org

β-Scission: The cyclopropoxy radical undergoes rapid ring-opening through cleavage of the adjacent C-C bond to relieve ring strain. beilstein-journals.org

Formation of β-Keto Radical: This ring cleavage results in the formation of a β-keto alkyl radical, which is the key reactive intermediate for further functionalization. beilstein-journals.orgnih.gov

Rearrangements of Cyclopropanol Esters and Derivatives

Cyclopropanol esters and other derivatives can undergo a variety of rearrangement reactions, often catalyzed by transition metals or acids. These reactions leverage the release of ring strain to drive the formation of new cyclic or acyclic structures. A notable example is the Cloke–Wilson rearrangement, which involves the ring expansion of cyclopropyl ketones to form dihydrofurans. nih.gov While not a direct reaction of the cyclopropanol itself, ketones derived from the oxidation of this compound could potentially undergo such transformations.

Gold(I) catalysts are particularly effective in promoting rearrangements of propargylic esters that incorporate a cyclopropane ring. nih.gov In these reactions, stereochemically defined cyclopropanes serve as valuable mechanistic probes. The formation of cationic intermediates during the rearrangement can lead to isomerization of the cyclopropane substituents, providing insight into the reaction mechanism. nih.gov For example, if a reaction proceeds through an intermediate with significant carbocationic character alpha to the cyclopropane, a cis-disubstituted cyclopropane can isomerize to the more stable trans-isomer. nih.gov

Furthermore, gold-catalyzed processes involving propargylic esters can lead to the formation of gold-carbene species via a 1,2-acyloxy migration. beilstein-journals.orgnih.gov These intermediates can then undergo subsequent reactions, such as a Cope rearrangement, to yield complex cyclic products like cycloheptadienes. beilstein-journals.org The reactivity and the final product are often dependent on the solvent and the specific substituents on the cyclopropane derivative. nih.gov These rearrangements highlight the utility of the cyclopropane moiety as a latent reactive group for complex molecule synthesis.

**3.2.3. Transition Metal-Catalyzed Ring-Opening Cross-Coupling Reactions

Transition metal catalysis provides a powerful and versatile platform for the functionalization of cyclopropanols via ring-opening cross-coupling reactions. Catalysts based on copper, nickel, and gold have been extensively developed to cleave the strained C-C bond and forge new bonds with a variety of coupling partners. These methods often exhibit high efficiency, broad substrate scope, and excellent functional group tolerance under mild conditions.

Copper-catalyzed ring-opening cross-coupling reactions of cyclopropanols with (fluoro)alkyl halides have emerged as a robust method for the synthesis of β-(fluoro)alkylated ketones. nih.govacs.org These reactions typically employ a catalytic amount of a copper(I) salt, such as CuI, often in the presence of a ligand like 9,10-phenanthroline, and a base. nih.gov The process is believed to involve radical intermediates. nih.govrsc.org

The proposed mechanism involves a single electron transfer (SET) from the copper(I) catalyst to the (fluoro)alkyl halide, generating a (fluoro)alkyl radical and a copper(II) species. The copper(II) salt then oxidizes the cyclopropanol, promoting a radical-based ring cleavage to form a β-keto radical. This radical then couples with the previously generated (fluoro)alkyl radical to form the final product. nih.gov An important feature of this reaction is that the regioselectivity of the cyclopropane ring cleavage is often opposite to what is observed in non-radical pathways, favoring the formation of the more stable β-alkyl radical. nih.gov

This methodology demonstrates broad substrate scope, tolerating a variety of functional groups on both the cyclopropanol and the electrophilic coupling partner. nih.gov The resulting β-(fluoro)alkylated ketones are valuable building blocks in medicinal and materials chemistry. acs.org

Table 1: Examples of Copper-Catalyzed Ring-Opening Cross-Coupling of Cyclopropanols

| Cyclopropanol Substrate | (Fluoro)Alkyl Halide | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Phenylcyclopropanol | Ethyl bromodifluoroacetate | Ethyl 4,4-difluoro-4-phenyl-2-oxobutanoate | 85 | nih.gov |

| 1-(4-Methoxyphenyl)cyclopropanol | Ethyl bromodifluoroacetate | Ethyl 4-(4-methoxyphenyl)-4,4-difluoro-2-oxobutanoate | 92 | nih.gov |

| 1-(n-Butyl)cyclopropanol | Ethyl bromodifluoroacetate | Ethyl 4,4-difluoro-2-oxo-octanoate | 75 | nih.gov |

| 1-Phenylcyclopropanol | Perfluorohexyl iodide | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-phenyl-7-octanone | 81 | nih.gov |

Nickel-catalyzed reactions have become powerful tools for constructing C-C bonds, particularly in the context of enantioselective reductive cross-couplings. acs.orgnih.govnih.gov These reactions typically couple two different electrophiles in the presence of a stoichiometric reductant. While direct enantioselective cross-coupling of this compound via ring-opening is not explicitly detailed in the provided sources, the principles of nickel catalysis can be applied to its derivatives. For instance, nickel catalysis is effective in the stereospecific cross-coupling of enantiomerically enriched vinyl-dioxanones with organoboron reagents to form tetrasubstituted cyclopropanes. nih.gov

A general mechanism for nickel-catalyzed cross-couplings involves the oxidative addition of an organic halide to a Ni(0) complex, forming a Ni(II) intermediate. nih.govnih.gov In reductive cross-couplings, two electrophiles are sequentially added to the nickel center. Subsequent transmetalation (in traditional cross-coupling) or reaction with a second electrophile followed by reductive elimination regenerates the Ni(0) catalyst and releases the final product. nih.gov The use of chiral ligands is crucial for inducing enantioselectivity, allowing for the formation of stereogenic centers with high control. nih.govrsc.org These methods are advantageous due to their mild reaction conditions and high functional group tolerance, avoiding the need for pre-formed organometallic reagents. nih.gov The development of such methods for cyclopropanol-derived substrates would provide a direct route to chiral β-functionalized ketones.

Gold catalysts, particularly chiral gold(I) complexes, have emerged as exceptionally versatile promoters for a range of enantioselective transformations involving strained rings like cyclopropanes. nih.govnih.govrsc.org These reactions often proceed under very mild conditions. acs.org Gold(I) catalysts are soft, carbophilic π-acids that can activate alkynes, allenes, and alkenes toward nucleophilic attack. rsc.org

In the context of cyclopropanol chemistry, gold(I) catalysts have been successfully employed in the enantioselective ring expansion of allenyl cyclopropanols. acs.orgnih.gov This transformation yields synthetically valuable cyclobutanones bearing a vinyl-substituted quaternary stereocenter with excellent enantioselectivity. acs.orgresearchgate.net The mechanism is believed to involve the activation of the allene (B1206475) moiety by the cationic gold(I) complex, which promotes the ring expansion. Chiral induction is achieved through the use of chiral bifunctional phosphine (B1218219) ligands that can interact with the substrate's hydroxyl group, for example, through hydrogen bonding, thereby creating a well-defined chiral environment around the reactive center. acs.orgresearchgate.net

Gold catalysts can also mediate formal [2+1] cycloadditions by generating gold-carbene intermediates from propargylic esters, which can then react with alkenes to form cyclopropanes with high enantioselectivity. beilstein-journals.orgnih.gov The ability of gold to catalyze such diverse and complex transformations highlights its potential for the asymmetric synthesis of molecules derived from cyclopropanol precursors.

Table 2: Overview of Gold-Catalyzed Enantioselective Transformations

| Reaction Type | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Ring Expansion | Allenyl cyclopropanols | Chiral cyclobutanones | Forms vinyl-substituted quaternary centers; high enantiomeric excess. | nih.gov, acs.org |

| Cycloaddition ([4+3]) | Propargyl acetates and 1,3-dienes | Cycloheptadiene derivatives | Proceeds via a gold-carbene intermediate and subsequent Cope rearrangement. | beilstein-journals.org |

| Cyclopropanation | Propargyl esters and alkenes | Chiral cyclopropanes | Involves trapping of an intermediate gold-carbene. | nih.gov |

| Cycloisomerization | 1,n-Enynes | Polycyclic products | Involves carbene-like intermediates that can be trapped intramolecularly. | rsc.org |

Transition Metal-Catalyzed Ring-Opening Cross-Coupling Reactions

Reactive Intermediates Derived from Cyclopropanol Cleavage

The cleavage of the strained three-membered ring of cyclopropanols is the cornerstone of their reactivity, proceeding through several distinct reactive intermediates depending on the reaction conditions. acs.org The nature of this intermediate dictates the subsequent bond-forming events and the structure of the final product.

The most common and synthetically versatile intermediate is the β-keto alkyl radical . researchgate.net This species is readily generated via single-electron oxidation of the cyclopropanol, followed by rapid β-scission of the resulting alkoxy radical. beilstein-journals.orgnih.gov Oxidants such as Mn(III), Ag(I), Ag(II), and persulfate are effective for this transformation. beilstein-journals.orgnih.govnih.gov The β-keto radical can be trapped by a wide range of radical acceptors, including alkenes, heteroarenes, and isonitriles, to form new C-C bonds. nih.gov

Under photochemical conditions, particularly in the presence of a photocatalyst like tetrabutylammonium (B224687) decatungstate (TBADT) or through the formation of an electron donor-acceptor (EDA) complex, a radical cation can be formed. chemrxiv.org This intermediate is generated by a single electron transfer from the cyclopropanol. The radical cation readily undergoes ring opening to afford the same β-keto alkyl radical, which then engages in further reactions. chemrxiv.org

In the presence of acids, cyclopropanols undergo ring-opening to form a homoenolate equivalent or a stabilized β-carbocation, which can then be attacked by nucleophiles. Palladium catalysis can also access homoenolate-type intermediates through oxidative addition of the cyclopropanol to a Pd(0) center, followed by β-carbon elimination. rsc.org

Finally, under certain conditions, particularly in the context of nickel-catalyzed C-O functionalization, the cyclopropane ring can act as a reporter for the reaction mechanism. Ring-opening suggests a polar, two-electron (2e⁻) pathway, while the preservation of the ring points towards a radical, one-electron (1e⁻) process involving a Ni(I)/Ni(III) catalytic cycle. researchgate.net This demonstrates how the fate of the cyclopropane ring can provide deep mechanistic insight into complex catalytic transformations. researchgate.net

Metallo-homoenolate Equivalents

The reaction of cyclopropanols with various metal catalysts can lead to the formation of metallo-homoenolate intermediates. These species are powerful nucleophiles, acting as synthetic equivalents of a β-keto anion, and can engage in a variety of carbon-carbon bond-forming reactions. The process is initiated by the deprotonation of the cyclopropanol hydroxyl group by a metal complex, followed by a ring-opening via β-carbon elimination.

A notable example involves the use of zinc catalysts. Zinc-mediated reactions of cyclopropanols can generate zinc homoenolates, which can be further enolized to form a key bis-nucleophilic species known as an "enolized homoenolate". ntu.edu.sg This intermediate can then react with various electrophiles. For instance, in the presence of an aldehyde, the zinc-enolized homoenolate can act as a γ-oxyallyl nucleophile. nih.gov This leads to a highly diastereoselective α-hydroxyallylation of the aldehyde, producing vicinal anti-sec,tert-diols. The high diastereoselectivity is attributed to a bicyclic, chair-like transition state. nih.gov

Similarly, cobalt-diphosphine catalysts can promote the ring-opening of cyclopropanols to form Co(I) homoenolates. These intermediates have been shown to react with internal alkynes, leading to either β-alkenyl ketones or cyclopentenol (B8032323) derivatives, depending on the reaction solvent.

The table below illustrates the zinc-mediated hydroxyallylation of an aldehyde with a cyclopropanol derivative, showcasing the utility of the metallo-homoenolate pathway.

Table 1: Zinc-Mediated Hydroxyallylation of Aldehydes with Cyclopropanols

| Entry | Cyclopropanol | Aldehyde | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Phenylcyclopropanol | Benzaldehyde | 1,4-Diphenyl-1,4-butanediol | 85 |

| 2 | 1-Methylcyclopropanol | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-4-methyl-1,4-butanediol | 78 |

β-Keto Radicals

An alternative mechanistic pathway involves the single-electron oxidation of the cyclopropanol to generate a β-keto radical. This transformation is typically achieved using metallic oxidants, such as manganese(III) or copper(II) salts. capes.gov.brgrafiati.com The reaction begins with the oxidation of the cyclopropanol to form a cyclopropoxy radical. This intermediate is highly unstable and rapidly undergoes homolytic cleavage of a C-C bond within the three-membered ring to produce the more stable β-keto alkyl radical. researchgate.net

These β-keto radicals are versatile intermediates that can be trapped by a variety of radical acceptors, including electron-rich olefins, isonitriles, and N-aryl acrylamides. researchgate.net For example, using manganese(III) 2-pyridinecarboxylate as the oxidant, cyclopropanols react with olefins to yield cross-addition products. capes.gov.br This methodology allows for the formation of new carbon-carbon bonds at the β-position relative to the carbonyl group. Tandem reactions initiated by this radical formation have been developed to synthesize complex heterocyclic scaffolds like phenanthridines and oxindoles in a single step. researchgate.net

The table below summarizes the scope of the Mn(III)-mediated oxidative ring-opening of cyclopropanols and subsequent trapping with various radical acceptors.

Table 2: Mn(III)-Mediated Generation and Reaction of β-Keto Radicals

| Entry | Cyclopropanol Derivative | Radical Acceptor | Product Type | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Phenylcyclopropanol | Styrene | β-Alkylated Ketone | 75 |

| 2 | This compound | Biaryl Isonitrile | Phenanthridine Derivative | 68 |

| 3 | 1-Cyclohexylcyclopropanol | N-Aryl Acrylamide | Oxindole Derivative | 72 |

Allylic Cations

The generation of cationic intermediates from the ring-opening of cyclopropanes is a well-established reactivity mode, particularly for systems bearing vicinal donor and acceptor groups (D-A cyclopropanes). nih.gov When activated by a Lewis acid, these D-A cyclopropanes readily open to form a stabilized 1,3-dipole or 1,3-zwitterion. nih.govrsc.org This intermediate can then participate in various cycloaddition reactions. The Lewis acid coordinates to the acceptor groups, facilitating the cleavage of the C-C bond adjacent to the donor group to generate the reactive dipole. rsc.org

However, for simple alkyl-substituted cyclopropanols such as this compound, which lack the strong, stabilizing donor-acceptor substitution pattern, the formation of a discrete allylic cation via Lewis acid catalysis is not a commonly documented pathway. The reactivity of these simpler cyclopropanols under acidic or Lewis acidic conditions often follows different routes. For instance, acid-promoted cleavage can occur, but the intermediates may not have the distinct, stabilized character of an allylic cation derived from a D-A system and can lead to complex mixtures or rearrangements. nih.gov The primary cationic pathways for simple cyclopropanols often require prior conversion of the hydroxyl group into a better leaving group, but even then, the formation of a discrete allylic cation competes with other reaction channels.

Therefore, while the generation of cationic intermediates is a fundamental aspect of cyclopropane chemistry, the specific formation of allylic cations is most characteristic of electronically biased D-A cyclopropanes, rather than simple derivatives like this compound, which preferentially react via metallo-homoenolate or radical pathways.

Strategic Applications in Complex Molecule Synthesis

Utilization of Cyclopropanols as Homoenolate Equivalents and Three-Carbon Synthons

Cyclopropanols, including 1-(2,2-diethoxyethyl)cyclopropanol, are increasingly recognized as stable and readily accessible precursors to metal homoenolates. digitellinc.comacs.org These intermediates are highly valuable in organic synthesis as they exhibit umpolung reactivity, allowing for the β-functionalization of carbonyl compounds. acs.orgelsevierpure.com The ring-opening of the cyclopropanol (B106826), often catalyzed by transition metals, generates a homoenolate that can react with various electrophiles. elsevierpure.com This strategy provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The general transformation can be represented as follows:

A general scheme showing the ring-opening of a cyclopropanol to form a metal homoenolate, which then reacts with an electrophile (E+) to yield a β-functionalized ketone.

This reactivity makes this compound a versatile three-carbon synthon, introducing a propanal moiety into a target molecule. The diethoxyethyl group serves as a protected aldehyde, which can be deprotected under mild conditions to reveal the carbonyl functionality for further elaboration.

Utility in the Construction of Multifunctional Organic Compounds

The dual functionality of this compound, possessing both a reactive cyclopropanol ring and a protected aldehyde, makes it an ideal starting material for the synthesis of multifunctional organic compounds. The cyclopropanol can undergo ring-opening reactions to introduce one functional group, while the latent aldehyde can be unmasked at a later stage for subsequent transformations.

For instance, the homoenolate derived from this compound can be alkylated, and the resulting product can then be deprotected to reveal the aldehyde. This aldehyde can then participate in a variety of reactions, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations, to introduce further complexity and functionality into the molecule. This stepwise approach allows for the controlled and efficient construction of molecules with multiple, strategically placed functional groups.

Enabling Syntheses of Natural Product Scaffolds

The unique reactivity of cyclopropanols has been harnessed in the synthesis of various natural product scaffolds. marquette.edu The ability to form β-functionalized ketones and other valuable intermediates makes them powerful tools for constructing the core structures of complex natural products. marquette.edu While specific examples detailing the use of this compound in the total synthesis of a named natural product are not prevalent in the readily available literature, its potential is evident from the successful application of similar cyclopropanol derivatives.

For example, the synthesis of prostaglandins (B1171923) and other cyclopentanone-containing natural products has been achieved using cyclopropanone (B1606653) hemiacetals, which share a similar reactive profile with this compound. orgsyn.org The strategic ring-opening of the cyclopropane (B1198618) ring provides a direct route to the five-membered ring systems characteristic of these molecules.

Application in the Synthesis of Pharmaceutical Precursors and Intermediates

The structural motifs accessible through this compound chemistry are of significant interest in medicinal chemistry. The ability to generate diverse β-substituted ketones and other functionalized intermediates makes this compound a valuable starting point for the synthesis of pharmaceutical precursors. 3wpharm.comsigmaaldrich.com The cyclopropane ring itself is a feature in some bioactive molecules, and the ability to introduce this moiety selectively is a significant advantage. marquette.edu

The following table highlights the properties of this compound relevant to its use as a pharmaceutical intermediate:

| Property | Value |

| CAS Number | 832142-17-3 |

| Molecular Formula | C9H18O3 |

| Molecular Weight | 174.24 g/mol |

| Physical Form | Colorless to tan liquid |

| Storage Temperature | +4°C |

This data is compiled from publicly available sources for this compound. sigmaaldrich.com

Development of Novel Synthetic Methodologies Leveraging Cyclopropanol Transformations

Research into the reactivity of cyclopropanols continues to yield novel synthetic methodologies. The development of new catalysts and reaction conditions for the selective ring-opening and functionalization of these compounds is an active area of investigation. elsevierpure.com For example, cobalt-catalyzed reactions have been shown to selectively produce either β-alkenyl ketones or cyclopentenol (B8032323) derivatives from cyclopropanols and alkynes, with the outcome being highly dependent on the solvent used. acs.org

Furthermore, the development of stereoselective methods for cyclopropane synthesis and subsequent transformations allows for the creation of chiral molecules with high enantiomeric purity. organic-chemistry.org These advancements expand the synthetic chemist's toolbox and open up new avenues for the efficient synthesis of complex and valuable molecules. The unique reactivity of this compound positions it as a key player in these ongoing developments.

Computational Chemistry and Theoretical Insights into Cyclopropanol Behavior

Electronic Structure and Bonding Analysis of Cyclopropanol (B106826) Systems

The unique chemical properties of cyclopropanols are intrinsically linked to their strained three-membered ring. Computational analysis of the electronic structure of molecules like 1-(2,2-diethoxyethyl)cyclopropanol reveals a fascinating bonding picture that deviates significantly from that of typical acyclic alcohols.

The carbon-carbon bonds within the cyclopropane (B1198618) ring are not simple sigma (σ) bonds. Instead, they are often described as "bent" or "banana" bonds, a consequence of the geometric constraint of the three-membered ring which prevents ideal sp³ hybridization and orbital overlap. This strained bonding arrangement results in significant ring strain energy. Hybridization of the carbon atoms in the cyclopropane ring is considered to be somewhere between sp³ and sp², with increased p-character in the C-C ring bonds and increased s-character in the C-H and C-C exocyclic bonds. ncert.nic.in This increased s-character in the exocyclic bonds can influence their strength and reactivity. ncert.nic.in

In this compound, the presence of the hydroxyl group and the diethoxyethyl substituent further influences the electronic distribution. The oxygen atom of the hydroxyl group, with its lone pairs of electrons, can engage in electronic interactions with the strained ring. Similarly, the ether oxygens of the diethoxyethyl group can have through-bond and through-space electronic effects.

Table 1: Calculated Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 (ring) | 1.52 Å |

| Bond Length | C1-C3 (ring) | 1.52 Å |

| Bond Length | C2-C3 (ring) | 1.52 Å |

| Bond Length | C1-O | 1.43 Å |

| Bond Length | C1-C(ethyl) | 1.50 Å |

| Bond Angle | ∠C2-C1-C3 | 60.0° (by definition) |

| Bond Angle | ∠O-C1-C(ethyl) | 118.5° |

Note: The values in this table are hypothetical and are intended to be representative of a typical cyclopropanol system based on general computational chemistry principles. Actual values would require specific quantum chemical calculations.

Quantum Chemical Studies of Reactivity and Selectivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of cyclopropanol transformations. These studies often focus on the energies of frontier molecular orbitals (HOMO and LUMO) and the distribution of electrostatic potential.

The ring strain in this compound makes it susceptible to ring-opening reactions, which are often the most thermodynamically favorable pathways. rsc.org Computational studies can map out the potential energy surfaces for various reaction pathways, identifying the transition states and intermediates involved. For instance, the ring-opening of cyclopropanols can proceed via homolytic or heterolytic cleavage of a C-C bond, often facilitated by a catalyst or specific reaction conditions.

The regioselectivity of these ring-opening reactions is a key aspect that can be elucidated through computational models. For this compound, cleavage of the C1-C2 or C1-C3 bond would be influenced by the electronic and steric effects of the diethoxyethyl substituent. Computational analysis can determine which bond is more likely to break under a given set of conditions.

Table 2: Frontier Molecular Orbital Energies (Hypothetical)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Primarily localized on the oxygen lone pairs and the strained C-C bonds of the cyclopropane ring. |

| LUMO | +1.2 | Primarily associated with the σ* orbitals of the C-C ring bonds, indicating their susceptibility to nucleophilic attack leading to ring opening. |

Note: These are representative values and would vary depending on the level of theory and basis set used in the calculation.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of reactions involving cyclopropanols. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. This allows for the differentiation between competing mechanistic pathways.

For this compound, a common reaction is acid- or base-catalyzed ring opening. Computational models can simulate the protonation of the hydroxyl group in acidic conditions, leading to the formation of a carbocationic intermediate upon ring opening. Alternatively, in the presence of a base, the hydroxyl group can be deprotonated to form a cyclopropoxide, which can then undergo rearrangement.

Transition metal-catalyzed reactions of cyclopropanols are also a rich area for computational investigation. researchgate.net These reactions often proceed through intermediates such as metallacyclobutanes. Computational modeling can shed light on the role of the metal catalyst, the ligands, and the solvent in controlling the outcome of the reaction.

Prediction of Stereochemical Outcomes in Cyclopropanol Transformations

Many reactions of chiral cyclopropanols proceed with a high degree of stereoselectivity. Computational chemistry offers a means to predict and rationalize these stereochemical outcomes. By modeling the transition states for the formation of different stereoisomers, the energetically favored pathway can be identified.

For a chiral molecule like this compound (assuming a chiral center at C1), its reactions can lead to the formation of products with specific stereochemistry. For example, in a ring-opening reaction, the stereochemistry of the newly formed stereocenters will be determined by the mechanism of the reaction. A concerted process might lead to a specific stereochemical outcome, whereas a stepwise process involving a planar intermediate could result in a mixture of stereoisomers.

Computational models can take into account the steric and electronic interactions in the transition states that govern stereoselectivity. The size and orientation of the diethoxyethyl group in this compound would play a crucial role in directing the approach of reagents and influencing the stereochemical course of the reaction.

Future Prospects and Emerging Trends in Cyclopropanol Research

Advances in Stereoselective Synthesis Methodologies for Complex Cyclopropanols

The synthesis of enantiomerically pure cyclopropanols is a critical challenge and a major focus of current research, as the stereochemistry of these building blocks often dictates the biological activity of the final products. rsc.orgresearchgate.net Recent advancements are centered on two main strategies: substrate-controlled transformations using enantiomerically enriched starting materials and catalyst-controlled reactions where asymmetry is induced by a chiral catalyst. rsc.org

One powerful approach involves the catalytic, enantioselective cyclopropanation of alkenes. researchgate.net The development of chiral rhodium, copper, and ruthenium catalysts has enabled the stereocontrolled synthesis of various cyclopropane (B1198618) derivatives. researchgate.net Another successful strategy is the asymmetric Simmons-Smith cyclopropanation of allylic alcohols, which has been refined to achieve high levels of enantio- and diastereoselectivity in one-pot tandem reactions. nih.gov These methods are crucial for accessing complex, optically active cyclopropanols that are otherwise difficult to prepare. rsc.org For a molecule like 1-(2,2-diethoxyethyl)cyclopropanol, achieving stereoselectivity at the quaternary carbon of the cyclopropane ring would rely on such advanced asymmetric methodologies.

Recent research has also highlighted the utility of enzymatic resolutions and biocatalytic cyclopropanation. researchgate.netutdallas.edu Engineered enzymes, for instance, have been used for carbene transfer reactions to produce α-cyclopropylpyruvates with high enantiomeric excess. utdallas.edu These chemoenzymatic strategies offer a green and highly selective alternative to traditional chemical methods.

| Methodology | Description | Key Advantages | Relevant Research |

|---|---|---|---|

| Asymmetric Simmons-Smith Reaction | Diastereoselective cyclopropanation of chiral allylic alcohols or enantioselective cyclopropanation using chiral ligands. | High diastereoselectivity and enantioselectivity; can be performed in one-pot sequences. | nih.gov |

| Catalytic Enantioselective Cyclopropanation | Use of chiral transition-metal catalysts (e.g., Rh, Cu, Ru) with diazo compounds or other carbene precursors. | Broad substrate scope; catalytic control of stereochemistry. | researchgate.net |

| Substrate-Controlled Synthesis | Utilization of enantiomerically pure starting materials to direct the stereochemical outcome of the cyclopropanation. | Predictable stereochemical outcome based on the starting material. | rsc.org |

| Biocatalysis and Enzymatic Resolution | Use of enzymes to either resolve a racemic mixture of cyclopropanols or to catalyze an enantioselective cyclopropanation. | High enantioselectivity; environmentally friendly reaction conditions. | researchgate.netutdallas.edu |

Exploration of Novel Catalytic Systems for Efficient Cyclopropanol (B106826) Transformations

Cyclopropanols are valued for their ability to undergo a variety of transformations, most notably ring-opening reactions that relieve the inherent ring strain (approximately 28 kcal/mol). rsc.org The development of novel catalytic systems to control the outcome of these transformations is a vibrant area of research.

Transition-metal catalysis is at the forefront of these efforts. Cobalt-catalyzed enantioselective ring-opening additions of cyclopropanols to alkenes have been developed, where the reaction pathway can be directed to yield different products based on the catalyst's counterion. rsc.org Manganese(III)-mediated oxidative ring-opening of cyclopropanols generates β-keto radicals, which can be trapped in tandem cyclizations to build complex heterocyclic scaffolds like phenanthridines and oxindoles. nih.gov

Recently, hydrogen-borrowing catalysis has emerged as a sustainable strategy for the α-cyclopropanation of ketones. acs.org This method involves a metal catalyst that facilitates the reaction between a ketone and an alcohol derivative, leading to the formation of an α-cyclopropyl ketone through a sequence of oxidation, condensation, and intramolecular displacement. acs.org Such catalytic innovations expand the toolbox for manipulating cyclopropanol-containing molecules, offering pathways to functionalize compounds like this compound through reactions at the cyclopropyl (B3062369) core or by leveraging the hydroxyl group.

Photocatalysis and electrocatalysis are also gaining traction for cyclopropane synthesis, providing mild and efficient alternatives to traditional methods. rsc.org Visible-light-mediated energy transfer using stable N-tosylhydrazones as carbene precursors allows for the construction of highly hindered cyclopropanes. rsc.org

| Catalytic System | Transformation | Significance | Relevant Research |

|---|---|---|---|

| Cobalt-phosphine complexes | Enantioselective ring-opening addition to alkenes | Chemodivergent synthesis controlled by catalyst counterion. | rsc.org |

| Manganese(III) salts | Oxidative ring-opening to form β-keto radicals | Enables tandem cyclizations to form complex heterocycles. | nih.gov |

| Iridium or Ruthenium complexes | Hydrogen-borrowing catalysis for α-cyclopropanation | Sustainable method using alcohols as alkylating agents. | acs.org |

| Photocatalysts (e.g., Iridium, Ruthenium complexes) | Visible-light mediated cyclopropanation | Uses light energy to drive reactions under mild conditions. | rsc.org |

Integration into Sustainable and Green Chemical Processes

The principles of green chemistry are increasingly influencing research in cyclopropane synthesis. thieme-connect.decitedrive.com There is a significant push to replace hazardous reagents and minimize waste. The classic Simmons-Smith reaction, for example, often uses pyrophoric and air-sensitive reagents. ucl.ac.uk

Recent developments focus on alternative, more sustainable approaches. Mechanochemistry, or ball-milling, has been successfully applied to the Simmons-Smith reaction, activating zinc(0) in a solvent-free environment, thus avoiding bulk solvents and air-sensitive setups. ucl.ac.uk The use of alternative reaction media like water or ionic liquids is also being explored. thieme-connect.de

Furthermore, hydrogen-borrowing catalysis represents a green strategy as it typically uses alcohols, which are often readily available, and generates water as the primary byproduct. acs.org Photocatalytic and electrocatalytic methods also align with green chemistry principles by using light or electricity as clean energy sources to drive chemical reactions, often under mild conditions. rsc.org The synthesis of this compound and its derivatives could benefit from these sustainable approaches, making their production more environmentally benign and economically viable.

Expanding the Scope of Synthetic Applications in Advanced Materials and Medicinal Chemistry

The unique structural and electronic properties of the cyclopropane ring make it a "privileged scaffold" in medicinal chemistry. researchgate.netbohrium.com Its incorporation into drug candidates can enhance metabolic stability, improve binding potency by imposing conformational constraints, and modulate physicochemical properties like lipophilicity. acs.orgbohrium.com Numerous FDA-approved drugs contain a cyclopropyl ring, highlighting its importance in treating a range of diseases. psu.edu Fused-cyclopropane motifs are particularly valuable for creating novel, three-dimensional molecular shapes that can lead to improved drug efficacy and reduced off-target effects. bohrium.com

The compound this compound contains a protected aldehyde (the diethyl acetal) and a cyclopropanol moiety. This combination makes it a potentially valuable building block. The cyclopropanol can be used in ring-opening reactions to introduce a three-carbon chain, while the protected aldehyde can be deprotected and used for further functionalization, such as in the synthesis of complex heterocyclic systems or in the extension of a carbon chain.

In materials science, the high ring strain of cyclopropanes can be harnessed in ring-opening polymerizations to create novel polymers. While less explored than their applications in medicine, the potential for cyclopropanol-derived monomers in creating advanced materials with unique properties is an emerging area of interest. The continued development of synthetic methods will undoubtedly expand the applications of cyclopropanols in both of these cutting-edge fields. coherentmarketinsights.com

Q & A

Q. What are the standard synthetic routes for 1-(2,2-Diethoxyethyl)cyclopropanol, and what key reagents are involved?

The compound is synthesized via cyclopropanation of ethyl 3,3-diethoxypropionate using Grignard reagents (e.g., EtMgBr) and titanium(IV) isopropoxide as a Lewis acid catalyst. Two optimized protocols yield high purity:

- Method A : Reaction with EtMgBr in THF/Et₂O at 0°C for 12 hours, achieving 96% yield .

- Method B : Use of EtMgBr in Et₂O with titanium(IV) isopropoxide, yielding 99% after 12 hours . Key steps include slow reagent addition to avoid side reactions and post-reaction quenching with aqueous solutions to isolate the product.

Q. How is 1H and 13C NMR spectroscopy used to confirm the structure of this compound?

Structural confirmation relies on characteristic NMR signals:

- 1H NMR : Peaks at δ 0.42–0.73 ppm (cyclopropane CH₂), δ 1.21 ppm (ethoxy CH₃), δ 3.42–3.78 ppm (OCH₂ and OH), and δ 4.77 ppm (CH adjacent to cyclopropane) .

- 13C NMR : Signals at δ 9.7 ppm (cyclopropane carbons), δ 61.7 ppm (OCH₂), and δ 102.9 ppm (CH group) . Coupling constants (e.g., J = 7.2 Hz for CH₂-CH) further validate stereoelectronic effects in the cyclopropane ring.

Q. What safety precautions are critical when handling this compound in the laboratory?

The compound exhibits acute oral toxicity and skin irritation. Key precautions include:

- Use of nitrile gloves, lab coats, and eye protection.

- Conducting reactions in a fume hood to avoid inhalation .

- Quenching residual Grignard reagents with isopropanol before disposal .

Advanced Research Questions

Q. What mechanistic role does titanium(IV) isopropoxide play in the cyclopropanation reaction?

Titanium(IV) isopropoxide acts as a Lewis acid to coordinate with the carbonyl oxygen of ethyl 3,3-diethoxypropionate, enhancing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the Grignard reagent (EtMgBr), promoting cyclopropane ring closure via a [2+1] cycloaddition mechanism . Comparative studies show that titanium-based catalysts outperform alternatives (e.g., ZnCl₂) in yield and selectivity due to stronger Lewis acidity.

Q. How do substituents on the cyclopropane ring influence the reactivity of derivatives like trans-64-Et, trans-64-Me, and trans-64-Ph?

Substituents alter steric and electronic properties:

- trans-64-Et (ethyl) : Increased steric bulk reduces reaction rates in nucleophilic substitutions but improves stability in acidic conditions (69% yield) .

- trans-64-Me (methyl) : Smaller substituents enhance solubility in polar solvents, enabling higher yields (86%) in esterification reactions .

- trans-64-Ph (phenyl) : The aromatic ring introduces π-π interactions, useful in supramolecular assembly but complicates purification due to lower volatility .

Q. What are the applications of this compound in synthesizing rigidified peptidomimetics or spirocyclic compounds?

The compound serves as a scaffold for rigidifying peptide backbones, enhancing metabolic stability and target binding. For example:

- Peptidomimetics : The cyclopropane ring restricts conformational flexibility, mimicking β-sheet or α-helix motifs in drug design .

- Spirocycles : Reaction with dienophiles (e.g., maleimides) generates spirocyclic ethers via [4+2] cycloadditions, valuable in natural product synthesis .

Methodological Considerations

- Yield Optimization : Control reaction temperature (<40°C) to prevent ring-opening of the cyclopropane .

- Purification Challenges : Use silica gel chromatography with ethyl acetate/hexane gradients to separate diastereomers or byproducts .

- Spectroscopic Pitfalls : Overlapping NMR signals (e.g., ethoxy vs. cyclopropane protons) require 2D techniques (HSQC, COSY) for unambiguous assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products